4-Sec-butyl-2,6-dinitrophenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

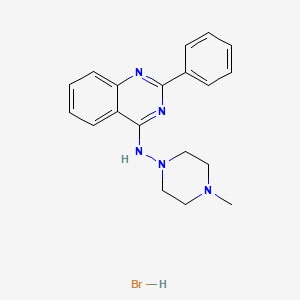

El 4-Sec-butil-2,6-dinitrofenol es un compuesto orgánico con la fórmula molecular C₁₀H₁₂N₂O₅ y un peso molecular de 240,2127 g/mol . Es un miembro de la familia del dinitrofenol y es conocido por su uso como herbicida e inhibidor de la polimerización . Este compuesto es un sólido cristalino naranja que no se disuelve fácilmente en agua .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

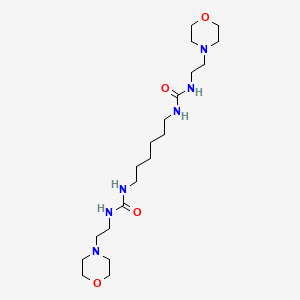

La síntesis del 4-Sec-butil-2,6-dinitrofenol generalmente implica la nitración del o-sec-butilfenol. El proceso comienza con una reacción de semisulfonación utilizando ácido sulfúrico y o-sec-butilfenol para generar un líquido semisulfonado . Este líquido se agrega luego gota a gota a una solución de ácido mixto compuesta de ácido sulfúrico y ácido nítrico para llevar a cabo una reacción de nitración por etapas . El producto de nitración se aísla después de la neutralización, el lavado y la destilación .

Métodos de Producción Industrial

En entornos industriales, el método de producción del 4-Sec-butil-2,6-dinitrofenol implica el uso de agua ácida de desecho para reducir el ácido gastado y la descarga de líquido de desecho, lo que reduce los costos de producción . Este método es más ecológico y rentable en comparación con los métodos tradicionales.

Análisis De Reacciones Químicas

Tipos de Reacciones

El 4-Sec-butil-2,6-dinitrofenol experimenta diversas reacciones químicas, que incluyen:

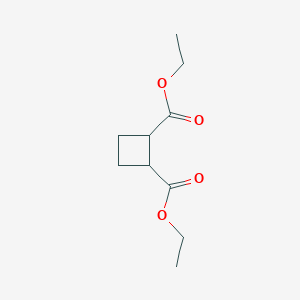

Sustitución: El grupo hidroxilo fenólico puede sufrir reacciones de sustitución con varios reactivos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen ozono y dióxido de titanio en presencia de luz UV.

Reducción: Se pueden utilizar agentes reductores como el gas hidrógeno en presencia de un catalizador.

Sustitución: Las reacciones de sustitución a menudo involucran reactivos como halógenos o agentes alquilantes.

Principales Productos Formados

Oxidación: Varios compuestos polares e intermediarios de degradación.

Reducción: Derivados amino del compuesto original.

Sustitución: Compuestos fenólicos sustituidos.

Aplicaciones Científicas De Investigación

El 4-Sec-butil-2,6-dinitrofenol tiene varias aplicaciones de investigación científica:

Química: Utilizado como inhibidor de la polimerización de aromáticos vinílicos en la industria petroquímica.

Biología: Actúa como un inhibidor químico del fotosistema II en estudios de fisiología vegetal.

Medicina: Investigado por sus posibles efectos en la fosforilación oxidativa y los procesos metabólicos.

Industria: Employed as a herbicide for weed control in agriculture.

Mecanismo De Acción

El mecanismo de acción del 4-Sec-butil-2,6-dinitrofenol implica su capacidad para desacoplar la fosforilación oxidativa en las mitocondrias . Este proceso interrumpe la producción de ATP, lo que lleva a un aumento de las tasas metabólicas y el gasto energético . El compuesto se dirige a la cadena de transporte de electrones, específicamente inhibiendo la función del fotosistema II en las plantas .

Comparación Con Compuestos Similares

Compuestos Similares

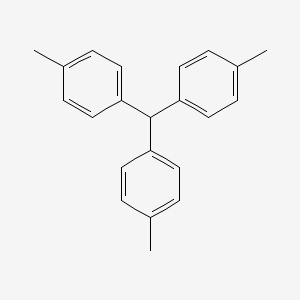

2,4-Dinitrofenol: Otro miembro de la familia del dinitrofenol, conocido por su uso como estimulante metabólico y agente para bajar de peso.

2,4-Dinitro-6-metilfenol: Un compuesto estrechamente relacionado utilizado como insecticida y fungicida.

Singularidad

El 4-Sec-butil-2,6-dinitrofenol es único debido a su grupo sec-butilo, que mejora su actividad herbicida y sus propiedades de inhibición de la polimerización en comparación con otros dinitrofenoles . Esta diferencia estructural también contribuye a su mecanismo de acción distinto y aplicaciones en diversos campos.

Propiedades

Número CAS |

4097-48-7 |

|---|---|

Fórmula molecular |

C10H12N2O5 |

Peso molecular |

240.21 g/mol |

Nombre IUPAC |

4-butan-2-yl-2,6-dinitrophenol |

InChI |

InChI=1S/C10H12N2O5/c1-3-6(2)7-4-8(11(14)15)10(13)9(5-7)12(16)17/h4-6,13H,3H2,1-2H3 |

Clave InChI |

WJRXGXYMRWUFQF-UHFFFAOYSA-N |

SMILES canónico |

CCC(C)C1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[12-(Hydroxymethyl)-5-tetracyclo[7.2.1.04,11.06,10]dodeca-2,7-dienyl]methanol](/img/structure/B11945239.png)